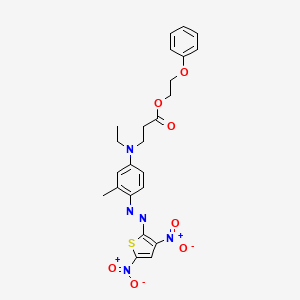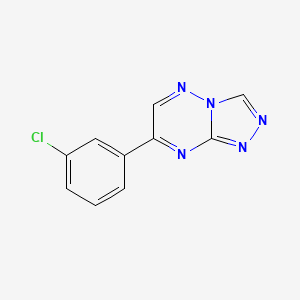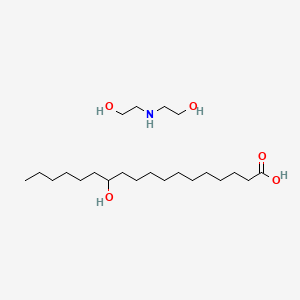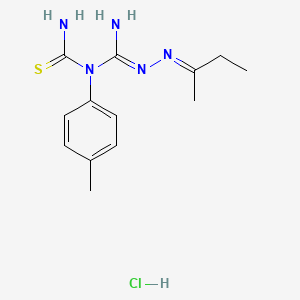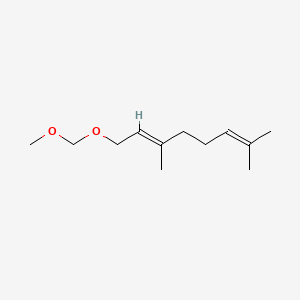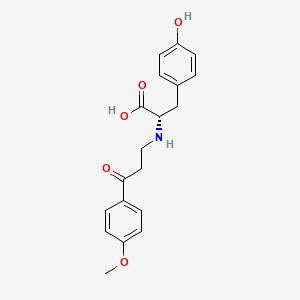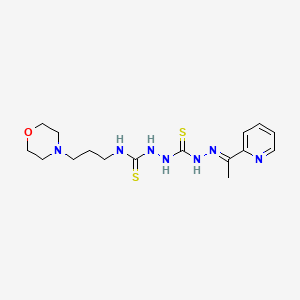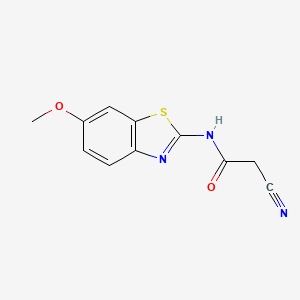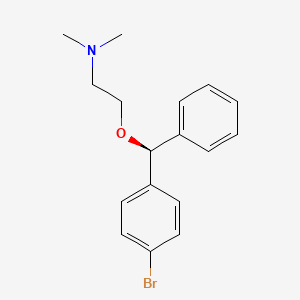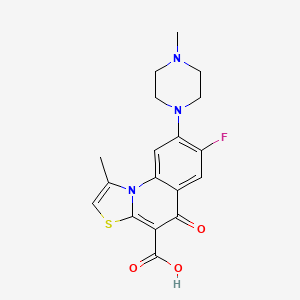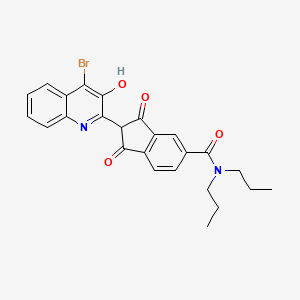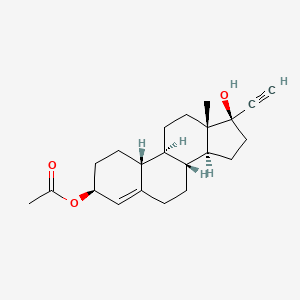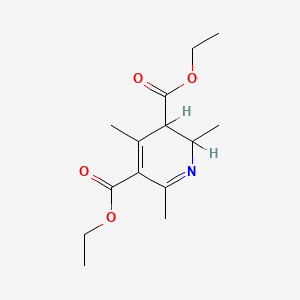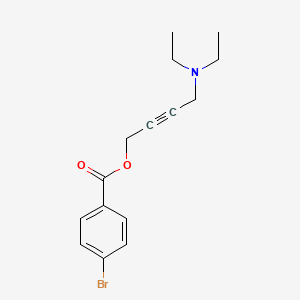![molecular formula C23H24ClN3 B12698668 9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119484-74-1](/img/structure/B12698668.png)
9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” is a complex organic compound featuring a unique pentacyclic structure with a chlorophenyl group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” would likely involve multiple steps, including the formation of the pentacyclic core and the introduction of the chlorophenyl group. Common synthetic methods might include:
Cyclization Reactions: To form the pentacyclic core, cyclization reactions involving multiple ring closures could be employed.
Substitution Reactions: Introduction of the chlorophenyl group could be achieved through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine
Potential medicinal applications could include its use as a therapeutic agent for treating diseases, pending further research on its biological activity and safety profile.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene: Similar structure without the chlorine atom.
9-(2-bromophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Properties
CAS No. |
119484-74-1 |
|---|---|
Molecular Formula |
C23H24ClN3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C23H24ClN3/c24-18-9-3-1-8-17(18)23-26-13-6-5-11-20(26)22-21-16(12-14-27(22)23)15-7-2-4-10-19(15)25-21/h1-4,7-10,20,22-23,25H,5-6,11-14H2 |
InChI Key |
DEZWKIQYIZDMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3C4=C(CCN3C2C5=CC=CC=C5Cl)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


